![molecular formula C17H25N3O6S B2501835 Ethyl 4-((2-(3-methoxybenzamido)ethyl)sulfonyl)piperazine-1-carboxylate CAS No. 899738-87-5](/img/structure/B2501835.png)
Ethyl 4-((2-(3-methoxybenzamido)ethyl)sulfonyl)piperazine-1-carboxylate
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Description
Ethyl 4-((2-(3-methoxybenzamido)ethyl)sulfonyl)piperazine-1-carboxylate is a compound that can be inferred to have a complex molecular structure featuring a piperazine ring, a sulfonyl group, and a methoxybenzamide moiety. Although the specific compound is not directly mentioned in the provided papers, similar compounds with piperazine rings and benzamide fragments are discussed. For instance, the paper titled "N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand" describes a compound with a piperazine ring and a methoxybenzamide fragment, which suggests that Ethyl 4-((2-(3-methoxybenzamido)ethyl)sulfonyl)piperazine-1-carboxylate may have similar binding properties or pharmacological potential.
Synthesis Analysis
The synthesis of related compounds involves the combination of a piperazine ring with various functional groups. In the context of the provided papers, the synthesis of a sulfonate reagent with a piperazine structure is described . This process includes the attachment of a fluorophore and a tertiary amino function to the piperazine, which can later be removed by acid treatment. This suggests that the synthesis of Ethyl 4-((2-(3-methoxybenzamido)ethyl)sulfonyl)piperazine-1-carboxylate might also involve multiple steps, including the introduction of a sulfonyl group and a methoxybenzamide to a piperazine ring, possibly through similar derivatization techniques.
Molecular Structure Analysis
The molecular structure of compounds similar to Ethyl 4-((2-(3-methoxybenzamido)ethyl)sulfonyl)piperazine-1-carboxylate is characterized by the presence of a piperazine ring, which is a common scaffold in medicinal chemistry due to its versatility and nitrogen-containing core . The methoxybenzamide fragment is indicative of potential receptor binding characteristics, as seen in the high affinity of compound 17 for the dopamine D4 receptor . The sulfonyl group mentioned in the first paper is likely to impart solubility and could be involved in the derivatization process.
Chemical Reactions Analysis
The chemical reactions involving compounds with piperazine rings and sulfonyl groups typically include derivatization, which is a process used to modify the chemical structure of a compound to enhance its analytical properties . The derivatization reagent described in the first paper is designed to be chemically removable, indicating that the compound can undergo a reaction where the derivatized portion is cleaved off under acidic conditions. This could be relevant to the analysis of Ethyl 4-((2-(3-methoxybenzamido)ethyl)sulfonyl)piperazine-1-carboxylate, as it may also be designed to undergo specific reactions that enable its detection or quantification.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of Ethyl 4-((2-(3-methoxybenzamido)ethyl)sulfonyl)piperazine-1-carboxylate are not detailed in the provided papers, we can infer from the related compounds that it may exhibit properties suitable for sensitive detection in analytical methods such as liquid chromatography . The presence of a fluorophore in the related sulfonate reagent suggests that the compound may also be detectable using fluorometric methods. Additionally, the high affinity of a similar compound for the dopamine D4 receptor implies that Ethyl 4-((2-(3-methoxybenzamido)ethyl)sulfonyl)piperazine-1-carboxylate might have significant biological activity, which could be explored in further pharmacological studies .
Scientific Research Applications
Radiolabeled Antagonists for Neurotransmission Studies
A notable application of compounds structurally related to ethyl 4-((2-(3-methoxybenzamido)ethyl)sulfonyl)piperazine-1-carboxylate is in the development of radiolabeled antagonists for imaging and studying neurotransmission. For instance, [18F]4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine, known as [18F]p-MPPF, is a radiolabeled antagonist used with positron emission tomography (PET) to study the serotonergic system, specifically targeting 5-HT1A receptors. This compound aids in understanding serotonin dynamics in various animal models and humans, contributing valuable insights into neuropsychiatric disorders (Plenevaux et al., 2000).
Dopamine Receptor Ligands
Research into derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide demonstrates the compound's high affinity and selectivity as a dopamine D(4) receptor ligand. Structural modifications to this molecule impact its binding profile across dopamine D(4) and D(2) receptors, serotonin 5-HT(1A), and adrenergic alpha(1) receptors. This work lays the groundwork for developing therapeutics targeting dopamine-related disorders (Perrone et al., 2000).
Antimicrobial Activities
Compounds synthesized from reactions involving ethyl 4-((2-(3-methoxybenzamido)ethyl)sulfonyl)piperazine-1-carboxylate or its derivatives have been explored for their antimicrobial properties. For example, novel 1,2,4-triazole derivatives have shown considerable antimicrobial activities against various test microorganisms. Such studies highlight the potential of these compounds in developing new antimicrobial agents, addressing the growing concern of antibiotic resistance (Bektaş et al., 2007).
Crystal Structure Analysis
The crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, a compound related to the one , has been determined to understand better the molecular configuration and potential binding interactions of such molecules. This information is crucial for designing drugs with optimal efficacy and reduced side effects (Faizi et al., 2016).
Anticancer Agent Development
Another significant application involves synthesizing and evaluating derivatives as potential anticancer agents. By attaching different pharmacophores to the ethyl piperazine-1-carboxylate skeleton, researchers aim to discover novel compounds with significant anticancer activity. This approach leverages the structural flexibility and functionalizability of the piperazine ring to target various cancer cell lines (Abbavaram & Reddyvari, 2013).
properties
IUPAC Name |
ethyl 4-[2-[(3-methoxybenzoyl)amino]ethylsulfonyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O6S/c1-3-26-17(22)19-8-10-20(11-9-19)27(23,24)12-7-18-16(21)14-5-4-6-15(13-14)25-2/h4-6,13H,3,7-12H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZAGFAVLVQXQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)CCNC(=O)C2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-((2-(3-methoxybenzamido)ethyl)sulfonyl)piperazine-1-carboxylate |
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